Ursolsäure

Übersicht

Beschreibung

Ursocholic acid (UC) is a bile acid that is formed from primary bile acids by certain bacterial species. It is the 7 beta-hydroxyepimer of cholic acid and has been studied for its effects on bile lipid secretion and composition. Research has shown that ursocholic acid can be produced from cholic acid by Clostridium absonum and Clostridium limosum, which are bacteria that may be present in the human gut . The interest in ursocholic acid and related bile acids stems from their potential therapeutic applications, including the treatment of liver diseases and the modulation of cholesterol levels .

Synthesis Analysis

The synthesis of ursocholic acid and its derivatives has been a subject of interest due to their pharmaceutical potential. Various methods have been developed for the synthesis of ursocholic acid and its more widely studied isomer, ursodeoxycholic acid (UDCA). For instance, the catalytic transfer hydrogenation of 7-ketolithocholic acid to UDCA using Raney nickel has been optimized to achieve high yields and stereoselectivity . Additionally, electrochemical reduction in aprotic solvents has been explored as a novel method for the stereoselective reduction of 7-ketolithocholic acid to UDCA . A continuous flow process for the hydrogenation of 7-oxo-lithocholic acid to UDCA has also been developed, offering a safer and more efficient alternative to traditional methods .

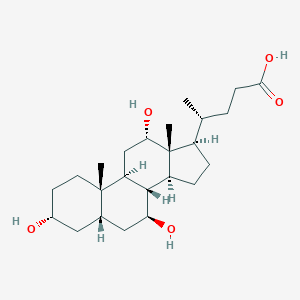

Molecular Structure Analysis

Ursocholic acid, like other bile acids, has a steroid framework that consists of a pentacyclic triterpenoid structure. The molecular structure of ursocholic acid has been confirmed through mass spectroscopy and thin-layer chromatography . The structure-activity relationships (SAR) of ursocholic acid and its analogs have been discussed, with modifications at positions C2-OH, C3-OH, and C17-CO2H leading to the synthesis of various analogs with enhanced biological activities .

Chemical Reactions Analysis

The transformation of primary bile acids into ursocholic acid involves several chemical reactions, including oxidation and reduction steps. For example, the formation of ursocholic acid from cholic acid involves the intermediate formation of 7-ketodeoxycholic acid, which is then reduced to ursocholic acid . The reduction of 7-ketolithocholic acid to UDCA is a key reaction in the synthesis of ursocholic acid derivatives and has been achieved using various catalysts and conditions .

Physical and Chemical Properties Analysis

Ursocholic acid is a hydrophilic bile acid due to the presence of a hydroxyl group at the 7-beta position. This hydrophilicity influences its physical-chemical characteristics and its interaction with biliary lipids. Studies have shown that ursocholic acid induces a lower secretion of cholesterol and phospholipids compared to its isomer ursodeoxycholic acid, which can affect the cholesterol saturation index of bile . The physical and chemical properties of ursocholic acid are crucial for its biological functions and therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Herz-Kreislauf-Gesundheit

Ursolsäure (UA) ist ein natürliches pentazyklisches Triterpenoid, das in einer Reihe von Pflanzen wie Äpfeln, Thymian, Oregano, Weißdorn und anderen vorkommt . Mehrere In-vitro- und In-vivo-Studien haben seine entzündungshemmenden und antiapoptotischen Eigenschaften gezeigt . Die Hemmung von NF-κB-vermittelten Entzündungspfaden und die erhöhte Beseitigung von reaktiven Sauerstoffspezies (ROS) auf verschiedene Weise scheinen die vorteilhaftesten Wirkungen von UA zu sein . Bei Mäusen und Ratten scheint die Verabreichung von UA die Entwicklung von Herz-Kreislauf-Erkrankungen (KHK), insbesondere Atherosklerose und Herzfibrose, zu verlangsamen .

Entzündungshemmende Eigenschaften

This compound hat signifikante entzündungshemmende Eigenschaften gezeigt. In krankheitsmodellbezogenen Studien haben Tierversuche durchweg gezeigt, dass this compound die Spiegel der Entzündungsparameter IL-1β, IL-6 und TNF-α in Mäusegeweben signifikant reduzierte .

Antioxidative Aktivität

This compound hat eine antioxidative Aktivität gezeigt. Es wurde gezeigt, dass es die SOD- und GSH-Spiegel signifikant erhöht, während die MDA-Spiegel in tierischen Geweben signifikant reduziert werden . Die Ergebnisse von In-vitro-Studien haben gezeigt, dass this compound den GSH-Spiegel signifikant erhöhte und den MDA-Spiegel verringerte .

Antiapoptotische Eigenschaften

This compound hat antiapoptotische Eigenschaften. Es wurde gezeigt, dass es NF-κB-vermittelte Entzündungspfade hemmt, die zu Apoptose führen können .

Stoffwechselwirkungen

Der Einfluss von this compound auf den Lipid- und Glukosestoffwechsel ist uneinheitlich, und es sind weitere Studien erforderlich, um ihre Wirksamkeit zu bestätigen .

Potenzial im Aneurysma-Management

Die Hemmung der Metalloproteinase-Aktivität durch UA kann zu besseren Ergebnissen im Aneurysma-Management beitragen

Wirkmechanismus

Target of Action

Ursocholic acid, also known as Ursodeoxycholic acid (UDCA), is a naturally-occurring bile acid that constitutes a minor fraction of the human bile acid pool . The primary targets of UDCA are 7α-hydroxysteroid dehydrogenase and hepatocyte nuclear factor 1α . These targets play a crucial role in the metabolism of bile acids and the regulation of gene expression in liver cells .

Mode of Action

UDCA works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It interacts with its targets, inhibiting 7α-hydroxysteroid dehydrogenase and hepatocyte nuclear factor 1α . This interaction leads to changes in the composition of the bile acid pool, making it less toxic and more hydrophilic .

Biochemical Pathways

UDCA affects several biochemical pathways. It is transformed into deoxycholic acid by the intestinal microflora in mice . This transformation involves the 7α-hydroxysteroid dehydrogenase, which is inhibited by UDCA . Furthermore, UDCA influences the regulation of oncogenic signaling pathways in the cancer genome for cancer therapy .

Result of Action

The molecular and cellular effects of UDCA’s action are significant. It reduces the cholesterol saturation of bile, leading to the gradual dissolution of cholesterol-rich gallstones . It also improves liver function tests and reduces serum miR-122 levels . Moreover, UDCA has been shown to decrease inflammatory cytokine levels, elevate antioxidant enzyme levels, and reduce oxidative stress levels .

Action Environment

The action, efficacy, and stability of UDCA can be influenced by various environmental factors. For instance, the intestinal microflora plays a crucial role in the transformation of UDCA into deoxycholic acid . Additionally, the presence of other bile acids in the bile acid pool can affect the efficacy of UDCA . .

Safety and Hazards

When handling Ursocholic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

(4R)-4-[(3R,5S,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQCQFFYRZLCQQ-UTLSPDKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018756 | |

| Record name | 7-Epicholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ursocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

2955-27-3 | |

| Record name | Ursocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2955-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ursocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Epicholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URSOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLP1T05RBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ursocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

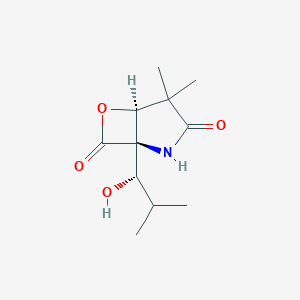

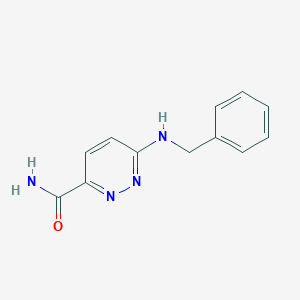

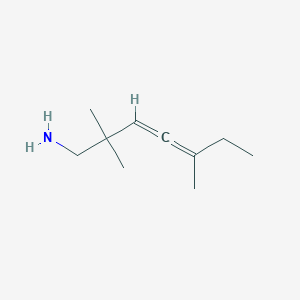

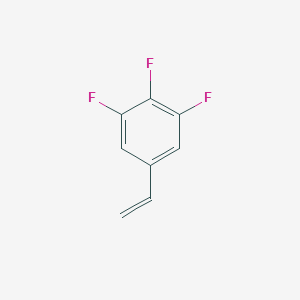

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)

![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)

![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)